molecular formula C21H16N2O3 B2729929 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 296796-57-1

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2729929
CAS No.: 296796-57-1
M. Wt: 344.37
InChI Key: LGNHBCQKXYJIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines an isoindole core with aminophenoxy and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
  • 5-(4-aminophenoxy)-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione
  • 5-(4-aminophenoxy)-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both aminophenoxy and methylphenyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups may enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-2-6-15(7-3-13)23-20(24)18-11-10-17(12-19(18)21(23)25)26-16-8-4-14(22)5-9-16/h2-12H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNHBCQKXYJIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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